molecular formula C18H20BrClN2 B10958702 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

Cat. No.: B10958702
M. Wt: 379.7 g/mol
InChI Key: CNENETYRNFEUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features two benzyl groups substituted with bromine and chlorine atoms, respectively, attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride and 4-chlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the benzyl groups to their respective alcohols.

    Substitution: The bromine and chlorine atoms on the benzyl groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Benzyl alcohols or carboxylic acids.

    Reduction: Benzyl alcohols.

    Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromobenzyl)-4-(4-fluorobenzyl)piperazine
  • 1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine
  • 1-(4-bromobenzyl)-4-(4-nitrobenzyl)piperazine

Uniqueness

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine is unique due to the presence of both bromine and chlorine substituents on the benzyl groups. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other piperazine derivatives with different substituents.

Biological Activity

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is a phenylpiperazine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a piperazine ring with bromine and chlorine substituents, which influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H19BrClN2\text{C}_{17}\text{H}_{19}\text{BrClN}_2

The synthesis typically involves a multi-step process where 4-bromobenzyl chloride reacts with 4-chlorobenzyl chloride in the presence of piperazine, often using dichloromethane as a solvent under reflux conditions.

This compound primarily interacts with histamine H1 receptors, exhibiting a higher affinity than histamine itself. This interaction is crucial for its application in treating allergic reactions. The compound's piperazine ring contributes to its conformational flexibility, enhancing interactions with biological macromolecules, which is significant for its pharmacokinetics and pharmacodynamics.

Antiallergic Activity

Research indicates that derivatives of this compound exhibit significant anti-allergic effects, particularly in models of allergic asthma and itching. In vivo studies have demonstrated its efficacy in reducing symptoms associated with these conditions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that certain piperazine derivatives display activity against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparison with other phenylpiperazine derivatives reveals unique properties attributed to the specific substitution pattern of this compound:

Compound NameBiological ActivityNotes
1-(4-Bromophenyl)piperazinePsychoactive propertiesKnown for its effects on mood and anxiety
1-(3-Chlorophenyl)piperazineAntidepressant effectsInvestigated for mood disorders
1-(4-Fluorophenyl)piperazineAnxiety treatmentShows potential in managing anxiety symptoms

This table illustrates how variations in substituents can lead to differing pharmacological profiles.

Study on Antiallergic Properties

In a controlled study, the anti-allergic effects of this compound were evaluated using animal models. Results indicated a significant reduction in allergic responses, supporting its potential use as an antihistamine.

Antimicrobial Evaluation

A separate study assessed the antimicrobial efficacy of related piperazine compounds against various pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance antimicrobial properties .

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2

InChI Key

CNENETYRNFEUAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.